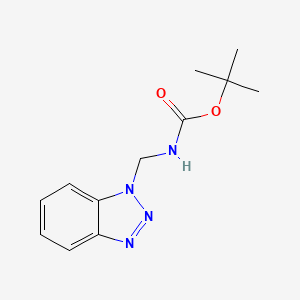

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate

Overview

Description

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate (TBBC) is an organic compound with the molecular formula C12H16N4O2 . It has a molecular weight of 248.28 g/mol. The compound is of interest to the scientific community due to its potential applications in several fields, including biomedical research, material science, and environmental chemistry.

Molecular Structure Analysis

The InChI code for TBBC is1S/C15H20N4O2/c1-5-10-18 (14 (20)21-15 (2,3)4)11-19-13-9-7-6-8-12 (13)16-17-19/h5-9H,1,10-11H2,2-4H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

TBBC is a white to yellow solid . The compound should be stored at room temperature .Scientific Research Applications

- Cardiovascular Research The compound has garnered interest in cardiovascular research due to its potential effects on blood pressure regulation and heart function. Researchers have explored its impact on vasodilation, endothelial function, and cardiac remodeling.

- Antihypertensive Properties Investigations suggest that this compound may exhibit antihypertensive properties. It could be a promising candidate for managing hypertension, a prevalent cardiovascular condition. Further studies are needed to validate its efficacy and safety.

- The compound is associated with angiotensin receptor blockade. Researchers have studied its effects on the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. It may act as an angiotensin receptor antagonist .

- Renal Protection Some studies have explored the compound’s potential in protecting renal function. Renal diseases often involve RAAS dysregulation, and this compound’s mechanism of action could be relevant for kidney health.

- Inflammation and Fibrosis Researchers have investigated its impact on inflammation and fibrosis, particularly in the context of cardiovascular and renal diseases. Modulating inflammatory pathways and fibrotic processes could be beneficial.

- Drug Development The compound serves as an intermediate in the synthesis of LCZ696, a well-known drug used for heart failure and hypertension. Its role in drug development highlights its significance in pharmaceutical research.

Angiotensin Receptor Blockade

Safety and Hazards

Mechanism of Action

Mode of Action

Benzotriazole methodology, which includes this compound, is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations .

Biochemical Pathways

Benzotriazole methodology has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Pharmacokinetics

The compound’s boiling point is predicted to be 419.9±28.0 °C, and its density is predicted to be 1.23±0.1 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.

Action Environment

The compound’s pka is predicted to be 1088±046 , which may influence its stability and efficacy in different pH environments.

properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-8-16-10-7-5-4-6-9(10)14-15-16/h4-7H,8H2,1-3H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLFUQMNYDWDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B3180718.png)

![Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester](/img/structure/B3180768.png)